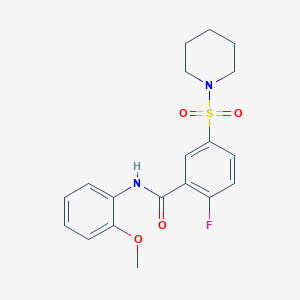

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide

Description

Propriétés

IUPAC Name |

2-fluoro-N-(2-methoxyphenyl)-5-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-26-18-8-4-3-7-17(18)21-19(23)15-13-14(9-10-16(15)20)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVUBSOKACZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic aromatic substitution reaction.

Incorporation of the Piperidinylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring, followed by its attachment to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide: Unique due to its specific substitution pattern and functional groups.

2-chloro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

2-fluoro-N-(2-hydroxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Activité Biologique

2-Fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. Its structure combines a fluorinated benzamide with a piperidine moiety, which may influence its biological activity. This article provides an overview of the biological properties, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorinated benzene ring , which may enhance lipophilicity and metabolic stability.

- A methoxyphenyl group , potentially contributing to the compound's interaction with biological targets.

- A piperidine ring , known for its role in modulating pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of benzamide and piperidine have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. These compounds often demonstrate IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound could have similar effects.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Target Pathway | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.5 | Melanoma |

| Compound B | EGFR | 1.0 | Lung Cancer |

| 2-Fluoro... | Unknown | TBD | TBD |

Anti-inflammatory and Analgesic Effects

Compounds featuring the piperidine structure have also been evaluated for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. The potential for low gastrointestinal toxicity makes these compounds attractive alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anti-inflammatory Activity

In a study involving a rat model of adjuvant arthritis, a related compound demonstrated significant analgesic effects at doses as low as 0.05 mg/kg, indicating a promising therapeutic profile for treating inflammatory conditions.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases associated with tumor growth.

- Modulation of Receptor Activity : The piperidine moiety may interact with neurotransmitter receptors, influencing pain pathways.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide, and how do they influence its chemical reactivity?

- Answer : The compound features a benzamide core substituted with:

- A 2-fluoro group (electron-withdrawing, enhancing electrophilic reactivity).

- A 2-methoxyphenyl group (electron-donating, influencing solubility and π-π interactions).

- A piperidin-1-ylsulfonyl moiety (polar, enhancing hydrogen-bonding potential and metabolic stability).

These groups collectively affect reactivity in nucleophilic substitution (e.g., sulfonylation) and interactions with biological targets. Structural analogs in and highlight the role of sulfonamide and aryl groups in directing regioselectivity during synthesis .

Q. What are the standard synthetic routes for this compound, and how is purity confirmed?

- Answer : Synthesis typically involves:

Sulfonylation : Coupling a fluorinated benzoyl chloride with a piperidine sulfonamide intermediate.

Amide bond formation : Reacting the sulfonylated intermediate with 2-methoxyaniline under basic conditions (e.g., DIPEA in DCM).

- Analytical validation :

- TLC monitors reaction progress (Rf values compared to standards).

- NMR (¹H/¹³C) confirms substituent positions and purity (e.g., aromatic proton splitting patterns).

- Mass spectrometry validates molecular weight.

and detail similar multi-step syntheses for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonylation step?

- Answer : Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Temperature control : Reactions at 0–5°C minimize side-product formation.

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion.

emphasizes solvent and catalyst roles in analogous oxadiazole-sulfonamide syntheses .

Q. How do electronic effects of the fluorine substituent influence target binding, and what computational tools validate these interactions?

- Answer : The 2-fluoro group alters electron density in the benzamide ring, affecting:

- Hydrogen-bond acceptor strength of the carbonyl group.

- Lipophilicity , modulating membrane permeability.

- Computational validation :

- Density Functional Theory (DFT) calculates electrostatic potential surfaces.

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs.

links fluorine’s electronic effects to sulfonamide bioactivity .

Q. How can contradictory reports on biological activity (e.g., anti-inflammatory vs. anticancer) be reconciled?

- Answer : Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7) or endpoint measurements (IC₅₀ vs. EC₅₀).

- Target promiscuity : Sulfonamides may interact with multiple receptors (e.g., COX-2, carbonic anhydrase).

- Resolution strategies :

- Orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition studies).

- Structure-activity relationship (SAR) studies to isolate critical substituents.

discusses sulfonamides’ diverse biological targets .

Q. What techniques resolve ambiguities in structural elucidation when NMR data is inconclusive?

- Answer : Complementary methods include:

- 2D NMR (HSQC, HMBC) to assign quaternary carbons and long-range couplings.

- X-ray crystallography for definitive stereochemical confirmation.

- IR spectroscopy to validate functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).

and highlight multi-technique approaches for complex sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.